

# X-ray crystallography of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate" derivatives

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## Compound of Interest

|                |                                                  |
|----------------|--------------------------------------------------|
| Compound Name: | Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate |
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## A Comparative Crystallographic Analysis of S-(pyridin-2-yl) Benzothioate Derivatives

A detailed examination of the solid-state structures of S-(pyridin-2-yl) 4-nitrobenzothioate, S-(pyridin-2-yl) 4-methylbenzothioate, and S-(pyridin-2-yl) 4-methoxybenzothioate reveals the influence of para-substituents on their crystal packing and molecular conformation. This guide provides a comparative overview of their crystallographic data, experimental protocols for their structural determination, and a visualization of the synthetic and analytical workflow.

This analysis focuses on a series of three S-(pyridin-2-yl) benzothioate derivatives, which, while not direct derivatives of "Methyl 4-(5-amino-2-pyridinyl)benzenecarboxylate," share a core pyridinyl-aromatic scaffold, making them relevant analogs for understanding structure-property relationships in this class of compounds. The selected compounds are S-(pyridin-2-yl) 4-nitrobenzothioate (Compound 1), S-(pyridin-2-yl) 4-methylbenzothioate (Compound 2), and S-(pyridin-2-yl) 4-methoxybenzothioate (Compound 3). The variation in the para-substituent on the benzoate ring (nitro, methyl, and methoxy) provides a valuable opportunity to compare the effects of electron-withdrawing and electron-donating groups on the resulting crystal structures.

## Comparative Crystallographic Data

The crystallographic data for the three analogous compounds are summarized in the table below, highlighting the key parameters that define their solid-state structures. These

parameters were determined by single-crystal X-ray diffraction.[1][2][3][4]

| Parameter        | S-(pyridin-2-yl) 4-nitrobenzothioate<br>(1) | S-(pyridin-2-yl) 4-methylbenzothioate<br>(2) | S-(pyridin-2-yl) 4-methoxybenzothioate<br>(3) |
|------------------|---------------------------------------------|----------------------------------------------|-----------------------------------------------|
| Chemical Formula | C12H8N2O3S                                  | C13H11NOS                                    | C13H11NO2S                                    |
| Crystal System   | Orthorhombic                                | Triclinic                                    | Monoclinic                                    |
| Space Group      | Pna21                                       | P-1                                          | P21/c                                         |
| a (Å)            | 12.6674(19)                                 | 3.85728(9)                                   | 5.9308(2)                                     |
| b (Å)            | 7.2173(11)                                  | 10.62375(19)                                 | 10.9695(3)                                    |
| c (Å)            | 11.5877(14)                                 | 12.8625(2)                                   | 14.7966(4)                                    |
| α (°)            | 90                                          | 91.722(2)                                    | 90                                            |
| β (°)            | 97.203(13)                                  | 91.722(2)                                    | 98.6180(10)                                   |
| γ (°)            | 90                                          | 91.722(2)                                    | 103.8180(10)                                  |
| Volume (Å³)      | 1050.9(3)                                   | 525.95(2)                                    | 900.07(5)                                     |
| Z                | 4                                           | 2                                            | 4                                             |

## Experimental Protocols

The experimental procedures for the synthesis and crystallographic analysis of the compared compounds are detailed below.

### Synthesis of S-(pyridin-2-yl) Benzothioate Derivatives:

The synthesis of the title compounds was achieved through a condensation reaction.[5] A general procedure involves the reaction of the corresponding 4-substituted benzoyl chloride with 2-mercaptopyridine in the presence of a base. For instance, the synthesis of trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde involved a Perkin condensation between 2-methylpyridine and p-terephthaldehyde.[5]

### Single-Crystal X-ray Diffraction:

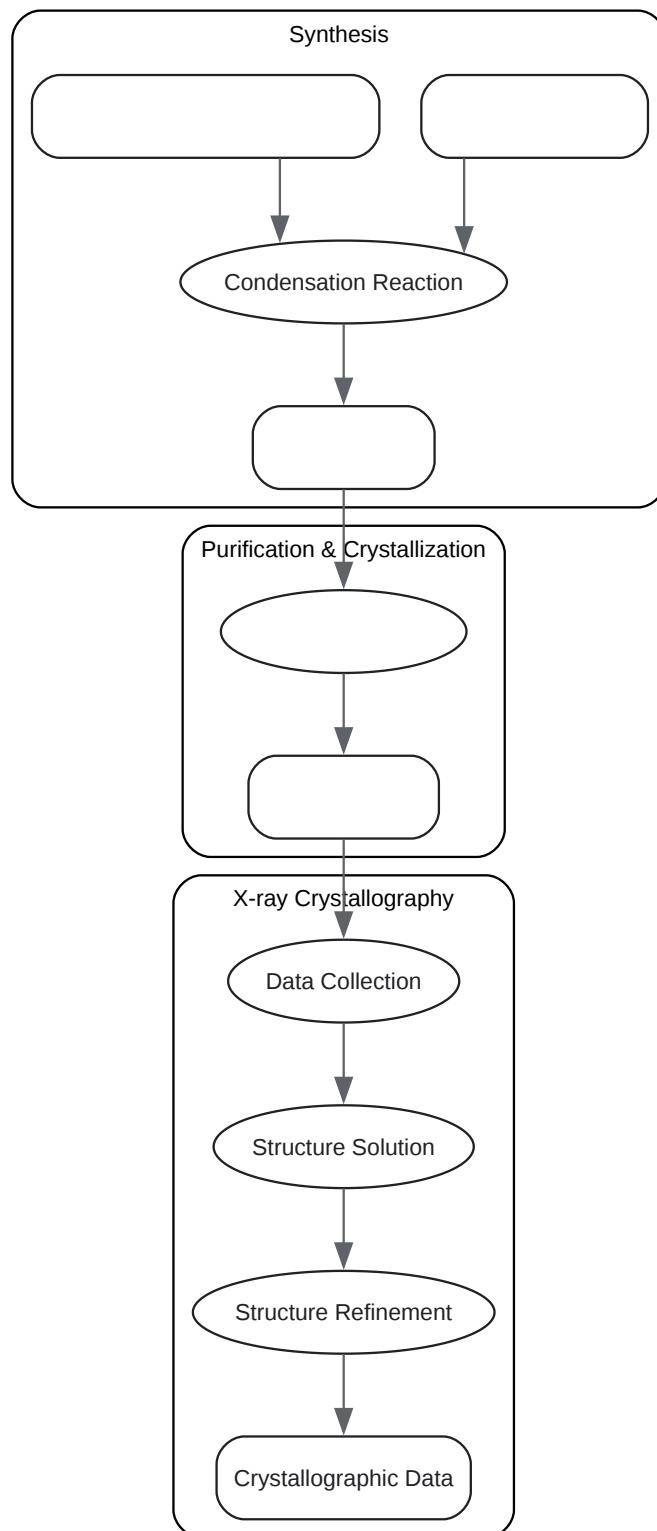
High-quality single crystals of each compound were selected for X-ray diffraction analysis. The general workflow for data collection and structure refinement is as follows:

- Crystal Mounting: A suitable single crystal of the compound was mounted on a goniometer head.
- Data Collection: X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  radiation).<sup>[6]</sup> Data collection was typically performed using  $\omega$  and  $\varphi$  scans.
- Data Reduction: The collected diffraction data were processed, which includes cell refinement and data reduction.
- Structure Solution and Refinement: The crystal structure was solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on  $F^2$ .<sup>[6]</sup> All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.

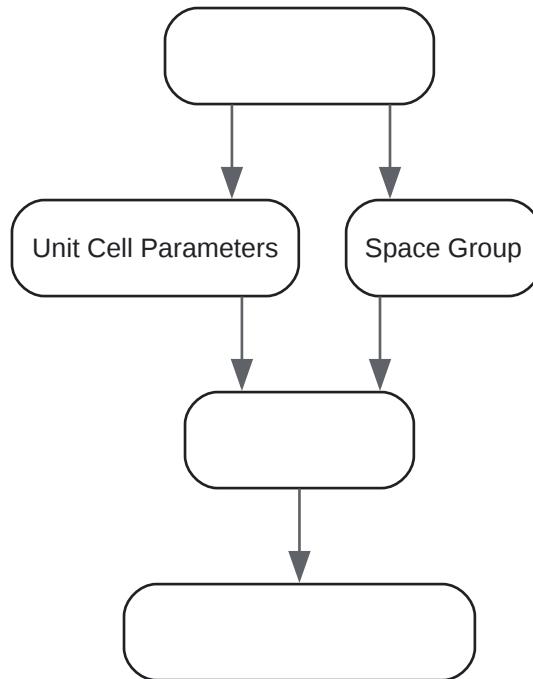
## Visualizing the Workflow

The following diagrams illustrate the general workflow from the synthesis of the compounds to the final crystallographic analysis.

## Synthesis and Crystallographic Analysis Workflow



Logical Relationship of Structural Analysis

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